molecular formula C9H12N2O B1328961 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol CAS No. 886366-76-3

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol

Cat. No.: B1328961
CAS No.: 886366-76-3
M. Wt: 164.2 g/mol
InChI Key: JQYCOQDSDCFYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound has a unique structure that includes a benzene ring fused with a diazepine ring, making it a subject of interest in various scientific research fields.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol has several scientific research applications:

Safety and Hazards

The compound “2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol typically involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of the diazepine ring. The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production methods for benzodiazepines, including this compound, often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound. The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the diazepine ring to its saturated form using reducing agents like lithium aluminium hydride.

    Substitution: Substitution reactions can occur at different positions on the benzene ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents added.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Oxazepam: Known for its use in treating anxiety and insomnia.

    Lorazepam: Widely used for its sedative and anxiolytic effects.

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is unique due to its specific structural configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its hydroxyl group at the 7-position can influence its binding affinity and metabolic stability .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-1-2-9-7(5-8)6-10-3-4-11-9/h1-2,5,10-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCOQDSDCFYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649681
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-76-3
Record name 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.